molecular formula C9H15NO B13889319 Bicyclo[2.2.2]octane-1-carboxamide

Bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B13889319
M. Wt: 153.22 g/mol
InChI Key: JMBRGSSMPFVXEZ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carboxamide (CAS 25938-92-5) is a chemical building block featuring a rigid, three-dimensional bicyclic scaffold. This saturated hydrocarbon structure is of significant interest in medicinal and bioorganic chemistry as a versatile scaffold and a potential bioisostere for aromatic rings, such as the para-substituted phenyl ring . Replacing aromatic systems with saturated, aliphatic bridged motifs like the bicyclo[2.2.2]octane unit is a established strategy to improve key physicochemical properties of drug candidates, including reducing lipophilicity and enhancing aqueous solubility . The high symmetry and conformational rigidity of the bicyclo[2.2.2]octane core drastically reduces molecular flexibility, allowing researchers to pre-organize functional groups in three-dimensional space. This makes it a valuable template for constructing foldamers and stabilizing specific peptide and peptidomimetic helical structures . Furthermore, derivatives of the bicyclo[2.2.2]octane system have been explored as chiral constrained scaffolds for the development of asymmetric organocatalysts, for instance in aldol reactions and Henry reactions . The carboxamide functional group adds versatility, enabling further chemical modifications or participation in molecular recognition processes. Researchers utilize this compound and its derivatives as key intermediates in the design of novel molecular probes, organocatalysts, and peptidomimetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRGSSMPFVXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Preparation of bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives (e.g., esters or acid chlorides).
  • Step 2: Conversion of the carboxylic acid derivative to the corresponding carboxamide.

This sequence leverages well-established organic transformations such as oxidation, hydroformylation, and amination.

Preparation of Bicyclo[2.2.2]octane-1-carboxylic Acid (Key Intermediate)

The carboxylic acid precursor is synthesized by several methods, including:

  • Oxidation of 1,4-dimethylene cyclohexane: Treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium) under controlled temperature (90–250 °C) and pressure (5–300 bar) conditions leads to bicyclo[2.2.2]octane carboxylic acid derivatives.

  • Enantioselective formal [4 + 2] cycloaddition: A metal-free, mild, and operationally simple tandem reaction involving α′-ethoxycarbonyl cyclohexenone and nitroolefin affords bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivity.

  • Diels-Alder reaction: The key step in some synthetic routes involves a Diels-Alder cycloaddition between suitable dienes and methacrolein, followed by functional group transformations to introduce the carboxylic acid functionality.

Conversion of Bicyclo[2.2.2]octane-1-carboxylic Acid to Carboxamide

The transformation from the acid to the amide is typically achieved by:

  • Activation of the carboxylic acid: Conversion to the corresponding acid chloride via treatment with phosgene (COCl₂) or other chlorinating agents.

  • Amination: Reaction of the acid chloride intermediate with ammonia or amines under controlled conditions to yield the carboxamide.

Alternatively, direct amidation can be performed under dehydrating conditions using coupling reagents or by catalytic amination protocols.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Reference
1 Oxidation 1,4-Dimethylene cyclohexane, oxidizing agent, Co/Ru catalyst, 90–250 °C, 5–300 bar Bicyclo[2.2.2]octane carboxylic acid derivatives
2 Hydroformylation CO, H₂, Co or Ru catalyst, elevated temperature/pressure Aldehyde intermediate
3 Oxidation Potassium permanganate or chromium trioxide Carboxylic acid
4 Acid chloride formation Phosgene (COCl₂) or equivalent chlorinating agent Bicyclo[2.2.2]octane-1-carbonyl chloride
5 Amination Ammonia or primary/secondary amines, mild conditions This compound
6 Enantioselective synthesis α′-Ethoxycarbonyl cyclohexenone + nitroolefin, metal-free base Bicyclo[2.2.2]octane-1-carboxylate (enantioenriched)

Research Results and Analysis

Enantioselective Synthesis

A notable advancement in the synthesis of bicyclo[2.2.2]octane-1-carboxylates, precursors to the carboxamide, is the metal-free enantioselective formal [4 + 2] cycloaddition reported by researchers, which yields products with high enantioselectivity under mild conditions. This method avoids the use of heavy metals and harsh conditions, making it attractive for pharmaceutical applications.

Industrial Feasibility

The oxidation and hydroformylation methods using transition metal catalysts (Co, Ru) are scalable and have been patented for producing bicyclo[2.2.2]octane derivatives, including carboxamide precursors. The operational simplicity and mild conditions suggest potential for industrial-scale synthesis.

Reaction Thermochemistry

Thermochemical data compiled by authoritative sources such as the NIST WebBook indicate the reaction enthalpies and Gibbs free energies for bicyclo[2.2.2]octane-1-carboxylic acid and related species, which are useful for optimizing reaction conditions and understanding stability profiles.

Summary Table: Key Preparation Methods and Characteristics

Method Key Features Advantages Limitations Reference
Oxidation of 1,4-dimethylene cyclohexane Transition metal catalysis, high pressure and temperature Scalable, well-documented Requires specialized equipment
Enantioselective formal [4 + 2] cycloaddition Metal-free, mild conditions, high enantioselectivity Environmentally friendly, high selectivity Limited substrate scope
Diels-Alder reaction + functionalization Classical cycloaddition, versatile Established methodology Multi-step, requires purification
Acid chloride formation + amination Direct conversion to amide Straightforward, high yield Use of toxic reagents (phosgene)

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Bicyclo[2.2.2]octane-1-carboxamide is used as a building block in organic synthesis due to its rigid structure and stability. It serves as an intermediate in the synthesis of more complex molecules .

Biology and Medicine: The compound’s structural features make it a candidate for drug design and development. Its rigidity and defined three-dimensional shape can enhance the binding affinity and specificity of potential therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its stability and unique properties .

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carboxamide depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the bicyclo[2.2.2]octane core can enhance the specificity and efficacy of these interactions .

Comparison with Similar Compounds

Key distinctions :

  • Bridgehead vs. non-bridgehead substitution: Carboxamide at C-1 experiences greater steric compression than substituents at C-2 or C-5, influencing reactivity .
  • Symmetry: Unlike norbornane derivatives, bicyclo[2.2.2]octane lacks endo/exo isomerism, simplifying stereochemical analysis .

Spectroscopic Properties

¹³C NMR Chemical Shifts

Substituents induce predictable α, β, γ, and δ effects on bicyclo[2.2.2]octane carbons :

Compound Substituent Position Δδ (ppm) at C-1 (α) Δδ (ppm) at C-3 (β)
Bicyclo[2.2.2]octane-1-carboxamide C-1 (-CON(CH₃)₂) +25.1 +8.3
Bicyclo[2.2.2]octan-2-one C-2 (-CO) +12.4 +5.9
Bicyclo[2.2.2]octane-2,5-dione C-2 and C-5 (-CO) +14.7 (C-1/C-4) +6.1 (C-3/C-6)

Notable trends:

  • Carboxamide at C-1 causes the largest α-effect due to electron-withdrawing character .
  • Ketones at C-2 or C-5 induce smaller shifts, reflecting reduced electronic perturbation .

Thermodynamic and Reactivity Profiles

Acid-Base Properties

  • Bicyclo[2.2.2]octane-1-carboxylic acid : Thermodynamic dissociation constants (pKa) range from 4.5–5.0, influenced by substituents at C-4 (e.g., -OH, -CH₃) .
  • This compound : Less acidic (pKa ~15–17) due to delocalization of the amide nitrogen lone pair .

Challenges :

  • Low stereoselectivity in Diels-Alder reactions for bicyclo[2.2.2]octane-2,5-diones .
  • Purification difficulties due to high symmetry and similar physical properties of derivatives .

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